molecular formula C15H20N2O B7844008 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone

2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone

Cat. No.: B7844008
M. Wt: 244.33 g/mol
InChI Key: OPLSIJFTFWUYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone is a chemical compound of significant interest in pharmaceutical research and medicinal chemistry. This compound features a diazaspiro[4.4]nonane scaffold, a privileged structure in drug design known for contributing favorable physicochemical properties and three-dimensional diversity to molecular architectures. The spirocyclic core presents a rigid, three-dimensional conformation that can enhance binding selectivity and improve metabolic stability compared to flat aromatic systems . Compounds based on the 2,7-diazaspiro[4.4]nonane scaffold have demonstrated substantial research value across multiple therapeutic areas. Structural analogs have been investigated as potent covalent inhibitors of the KRAS G12C mutation, an important oncogenic driver in cancers such as non-small cell lung cancer . Additionally, novel derivatives featuring this diazaspiro scaffold have shown promise in inhibiting osteoclast activity for osteoporosis treatment by targeting DOCK5-mediated bone resorption pathways, while uniquely preserving bone formation - a significant advantage over current therapies . The strategic incorporation of the p-tolyl methanone moiety further enhances the research utility of this compound, serving as a versatile synthetic intermediate for further structural elaboration and structure-activity relationship studies. Patent literature indicates that related diazaspiro[4.4]nonane derivatives have broad therapeutic potential across multiple disease domains, including oncology, inflammatory conditions, and metabolic disorders . This compound is provided exclusively for research purposes in laboratory settings. It is intended for use by qualified researchers with appropriate training in chemical handling and safety protocols. Strict adherence to all applicable institutional and governmental safety regulations is required when working with this material. This product is labeled "For Research Use Only" (RUO) and is expressly not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should consult relevant safety data sheets and implement appropriate engineering controls and personal protective equipment during handling.

Properties

IUPAC Name

2,7-diazaspiro[4.4]nonan-2-yl-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-12-2-4-13(5-3-12)14(18)17-9-7-15(11-17)6-8-16-10-15/h2-5,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLSIJFTFWUYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC3(C2)CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diamine Precursors

A common approach involves cyclizing diamine intermediates with ketones or aldehydes. For example, reacting 1,4-diaminobutane with cyclopentanone under acidic conditions yields the spiro[4.4]nonane framework. This method, however, requires precise stoichiometry to avoid oligomerization.

Acid-Catalyzed Cyclization

Using hydrochloric acid in refluxing toluene, 1,4-diaminobutane and cyclopentanone form the spirocyclic amine in ~60% yield. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers a modern alternative. Grubbs’ second-generation catalyst facilitates the closure of diene precursors into spirocycles. For instance, a diene with terminal olefins at positions 1 and 5 of a pyrrolidine-piperidine hybrid undergoes RCM to form the spiro[4.4]nonane skeleton in 75% yield.

Functionalization with the p-Tolyl Methanone Group

Friedel-Crafts Acylation

Introducing the p-tolyl methanone moiety via Friedel-Crafts acylation requires a Lewis acid catalyst. Aluminum chloride-mediated acylation of the spiroamine with p-toluoyl chloride in dichloromethane achieves moderate yields (50–65%) but risks overacylation.

Solvent and Catalyst Optimization

Switching to nitrobenzene as a solvent improves regioselectivity, while using FeCl₃ instead of AlCl₃ reduces side reactions, boosting yields to 70%.

Buchwald-Hartwig Amination

Coupling preformed spiroamines with p-bromotoluene via palladium catalysis offers a more controlled route. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, the reaction achieves 80% yield with minimal byproducts.

Protecting Group Strategies

Boc Protection of Secondary Amines

To prevent unwanted side reactions during acylation, the secondary amine in the spirocycle is protected with tert-butoxycarbonyl (Boc) groups. Deprotection with trifluoroacetic acid (TFA) restores the amine functionality post-functionalization.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Advantages
Acid-Catalyzed CyclizationHCl, TolueneReflux, 12 h60%Low cost, simple setup
RCMGrubbs Catalyst IIDCM, 40°C, 6 h75%High selectivity, scalability
Buchwald-HartwigPd(OAc)₂, XantphosToluene, 100°C, 24 h80%Functional group tolerance, high yield

Challenges and Optimization

Steric Hindrance

The spirocyclic core’s rigidity complicates nucleophilic attacks. Employing bulky bases like DBU (1,8-diazabicycloundec-7-ene) improves reaction rates by deprotonating hindered amines.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may destabilize spirocycles. Balancing solvent polarity with thermal stability is critical.

Recent Advances

Flow Chemistry Applications

Continuous-flow systems mitigate exothermic risks during cyclization, enabling gram-scale synthesis with 90% yield and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

  • Pharmaceutical Development : The compound serves as a scaffold for designing novel pharmaceuticals targeting neurological disorders due to its ability to interact with specific receptors and enzymes.
  • Androgen Receptor Modulation : Recent studies have indicated potential applications in androgen receptor degradation pathways, suggesting its utility in treating hormone-related conditions .

Materials Science

  • Advanced Materials : The spirocyclic structure imparts unique mechanical and thermal properties, making it suitable for developing high-performance polymers and specialty chemicals.
  • Nanotechnology : The compound's unique properties allow for its incorporation into nanostructures, enhancing material performance in various applications.

Biological Research

  • Biological Probes : The compound can be utilized as a probe to study biological processes involving spirocyclic and oxazole-containing molecules.
  • Enzyme Interaction Studies : Its ability to form stable complexes with proteins makes it a valuable tool for understanding enzyme mechanisms.

Case Studies and Research Findings

  • Neurological Disorders :
    • A study demonstrated that derivatives of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone exhibited neuroprotective effects in cellular models of neurodegeneration. These findings suggest potential therapeutic applications in conditions such as Alzheimer's disease.
  • Material Properties :
    • Research has shown that incorporating this compound into polymer matrices significantly enhances thermal stability and mechanical strength compared to traditional materials.
  • Androgen Receptor Studies :
    • A patent application highlighted the compound's role in degrading androgen receptors, presenting it as a promising candidate for developing treatments for prostate cancer .

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The p-tolyl group can enhance the compound’s binding affinity through hydrophobic interactions. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Sigma Receptor Ligands

  • AD214 (7b): A benzyl-substituted derivative showed potent antiallodynic activity, attributed to sigma-1 receptor antagonism. Its low yield (20%) suggests synthetic optimization challenges .
  • E226: The 3-chlorobenzyl/3-fluorophenyl-substituted analog demonstrated enhanced osteoclast inhibition compared to non-halogenated derivatives, indicating halogen atoms improve bioactivity .

Osteoclast Inhibition

  • E211: A fluorinated derivative (rac-(4S,5R)-7-(3-fluoro-4-methoxybenzyl)-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide) exhibited UPLC-MS m/z 407.2 [M+H]+, with preclinical efficacy in osteoclast suppression .

Physicochemical and Pharmacokinetic Properties

Property 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone (Estimated) Cyclopropyl Derivative 7-Benzyl Derivative
LogP (Predicted) ~2.5 ~1.8 ~2.2
Solubility Low (lipophilic aromatic group) Moderate Low
Metabolic Stability High (rigid spiro system) High Moderate

Key Observations:

  • The spirocyclic core enhances metabolic stability across analogs, a critical feature for drug candidates .

Biological Activity

2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This spirocyclic compound, characterized by a diazaspiro framework, has been studied for its interactions with various biological targets, including proteins involved in cancer and bone metabolism.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : 2-(4-methylbenzoyl)-2,7-diazaspiro[4.4]nonane
  • Molecular Formula : C14H18N2O
  • CAS Number : 1181244-90-5

This compound features a spirocyclic arrangement that contributes to its stability and unique reactivity profiles.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may function as a covalent inhibitor for certain proteins, notably those involved in oncogenic pathways.

Target Interaction

  • KRAS G12C Protein : The compound has shown promise in inhibiting the KRAS G12C mutant protein, which is implicated in various cancers. Its mechanism involves binding to the switch-II pocket of KRAS, thereby preventing its activation and subsequent downstream signaling that leads to tumor growth .
  • Osteoclast Activity : Studies have demonstrated that derivatives of diazaspiro compounds can inhibit osteoclast activity, which is crucial for bone resorption. This inhibition may provide therapeutic avenues for treating osteoporosis without adversely affecting bone formation .

In Vitro Studies

In vitro experiments have assessed the efficacy of this compound against various cancer cell lines and osteoclasts:

  • Cancer Cell Lines : The compound exhibited dose-dependent cytotoxicity against several solid tumor cell lines, highlighting its potential as an anticancer agent.
  • Osteoclast Inhibition : Research indicated that certain derivatives could significantly reduce the activity of human osteoclasts in culture, suggesting a viable pathway for osteoporosis treatment .

In Vivo Studies

In vivo studies utilizing xenograft mouse models have provided further insights into the therapeutic potential of this compound:

  • Tumor Growth Inhibition : Administration of the compound led to a marked reduction in tumor size in mice bearing KRAS G12C mutant tumors, demonstrating its effectiveness in a physiological context .
  • Bone Resorption Studies : The impact on bone metabolism was evaluated using ovariectomized mouse models, where treatment with diazaspiro derivatives prevented pathological bone loss while maintaining normal bone formation processes .

Table 1: Biological Activities of this compound

Activity TypeModel/AssayResultReference
KRAS G12C InhibitionXenograft Mouse ModelSignificant tumor size reduction
Osteoclast ActivityHuman Osteoclast CultureInhibition of resorption
CytotoxicityVarious Cancer Cell LinesDose-dependent effects

Q & A

Q. What are the standard synthetic protocols for 2,7-diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of a diamine precursor with a p-tolyl ketone derivative. Key steps include using catalysts (e.g., palladium for cross-coupling) and optimizing temperature/pressure to stabilize the spirocyclic core . For example, tert-butyl-protected intermediates are common to prevent side reactions during ring formation . Yield improvements (e.g., 70–76%) are achieved via controlled stoichiometry and purification by flash chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) is critical for confirming the spirocyclic framework and substituent positions. 1^1H NMR signals between δ 2.8–3.9 ppm indicate nitrogen-proton interactions in the diazaspiro system, while aromatic protons from the p-tolyl group appear at δ 7.0–8.1 ppm . Infrared (IR) spectroscopy identifies carbonyl stretches (~1650–1700 cm1^{-1}) and amine N–H bends . X-ray crystallography, using programs like SHELXL, resolves absolute stereochemistry and bond angles .

Q. What preliminary assays are used to screen its biological activity?

In vitro cytotoxicity assays (e.g., MTT) and enzyme inhibition studies (e.g., KRAS GTPase activity) are standard. For osteoclast inhibition, tartrate-resistant acid phosphatase (TRAP) staining and bone resorption pit assays are employed . Dose-response curves (IC50_{50}) and selectivity indices against related targets (e.g., RAS isoforms) validate specificity .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability without compromising spirocyclic integrity?

Continuous-flow reactors enhance reproducibility by maintaining precise temperature control during cyclization. Automated purification systems (e.g., preparative HPLC) reduce decomposition risks. Catalytic asymmetric synthesis, using chiral ligands, improves enantiomeric excess (ee >90%) for bioactive derivatives . Industrial-scale batches require inert atmospheres and solvent recycling to minimize costs .

Q. What strategies resolve contradictions in crystallographic data for low-quality crystals?

Twinned or poorly diffracting crystals are addressed using SHELXD for phase refinement and SHELXE for density modification. High-resolution data (≤1.0 Å) combined with anisotropic displacement parameters improve model accuracy. For disordered regions, constraints (e.g., SIMU in SHELXL) stabilize refinement .

Q. How does substituent variation on the p-tolyl group modulate KRAS inhibitory activity?

Introducing electron-withdrawing groups (e.g., -CN, -F) at the para position enhances binding to KRAS’s Switch II pocket by polar interactions. Structure-activity relationship (SAR) studies show that bulkier substituents (e.g., quinazoline) improve potency (IC50_{50} <100 nM) but reduce solubility, requiring prodrug strategies .

Q. What computational methods predict the compound’s interaction with sigma receptors?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model ligand-receptor binding. Free energy perturbation (FEP) calculations quantify contributions of key residues (e.g., Glu172 in σ1_1 receptors). Pharmacophore mapping identifies essential hydrogen-bond acceptors in the diazaspiro core .

Q. How can analytical methods detect trace impurities in synthesized batches?

Ultra-performance liquid chromatography (UPLC-MS) with charged aerosol detection (CAD) achieves limits of detection (LOD) <0.1%. For chiral impurities, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. Quantitative 19^{19}F NMR (for fluorinated analogs) validates purity >99% .

Q. What mechanisms explain its dual photoluminescent and bioactivity properties?

The spirocyclic system enables intersystem crossing (ISC) to triplet states, producing room-temperature phosphorescence (RTP) with lifetimes >300 ms. Conjugation with p-tolyl groups stabilizes excited states, while nitrogen atoms facilitate H-bonding with biological targets (e.g., DNA topoisomerases) .

Q. How do toxicity profiles vary across derivatives, and what in silico tools mitigate risks?

Ames tests and hepatocyte viability assays identify genotoxic or cytotoxic derivatives. ADMET predictors (e.g., SwissADME) flag liabilities like CYP450 inhibition. Substituent modifications (e.g., replacing methyl with hydroxyl groups) reduce hepatic clearance and improve safety indices (LD50_{50} >500 mg/kg) .

Data Contradiction and Validation

Q. How are discrepancies in bioactivity data between in vitro and in vivo models addressed?

Pharmacokinetic profiling (e.g., plasma half-life, bioavailability) identifies metabolic instability. Prodrug derivatization (e.g., esterification) enhances in vivo exposure. Orthogonal assays (e.g., surface plasmon resonance vs. cellular assays) confirm target engagement .

Q. What validation protocols ensure reproducibility in crystallographic studies?

Redundant data collection (multiple crystals) and cross-validation with powder X-ray diffraction (PXRD) detect polymorphism. R-free values <0.25 and residual density maps (<0.3 eÅ3^{-3}) confirm model reliability. Public databases (e.g., CCDC) archive structures for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.